2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
The compound “2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” is a complex organic molecule. It contains several functional groups including a pyrido[1,2-a]pyrimidin-2-yl group, a benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide group, and an isopropylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[1,2-a]pyrimidin-2-yl group, for example, is a bicyclic structure with a nitrogen atom in each ring .Scientific Research Applications
Structural Analogues and Derivatives
Structural Analogy with Antihypertensive Agents : A study by Dupont et al. (1995) described a compound structurally related to the antihypertensive agent diazoxide, highlighting the significance of pyridinium-containing heterocycles in medicinal chemistry Dupont, L., Pirotte, B., Tullio, P., Masereel, B., & Delarge, J. (1995). 3,7-Dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxide Zwitterion. Acta Crystallographica Section C-crystal Structure Communications.
PI3Kδ Inhibitors : Gong et al. (2019) synthesized novel derivatives of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide as PI3Kδ inhibitors, demonstrating the compound's potential in developing selective inhibitors for specific protein kinases Gong, Y-P., Tang, L-Q., Liu, T-S., & Liu, Z. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules.
Tumor-associated Carbonic Anhydrase Isoforms Inhibitors : Bozdağ et al. (2017) reported the synthesis of 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxides as selective inhibitors of tumor-associated carbonic anhydrase isoforms, indicating potential applications in cancer therapy Bozdağ, M., Alafeefy, A. M., Altamimi, A., Vullo, D., Carta, F., & Supuran, C. (2017). Coumarins and other fused bicyclic heterocycles with selective tumor-associated carbonic anhydrase isoforms inhibitory activity. Bioorganic & Medicinal Chemistry.
Synthesis and Chemical Transformations
Catalytic Applications in Organic Synthesis : Khazaei et al. (2015) used a derivative of 2H-benzo[e][1,2,4]thiadiazine as a catalyst for synthesizing various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing its role in facilitating multi-component reactions Khazaei, A., Zolfigol, M., Karimitabar, F., Nikokar, I., & Moosavi‐Zare, A. R. (2015). N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: an efficient and homogeneous catalyst for one-pot synthesis. RSC Advances.
Synthesis of Heterocyclic Systems : Selič et al. (1997) explored the use of related compounds in the synthesis of various heterocyclic systems, highlighting the versatility of these compounds in organic synthesis Selič, L., Grdadolnik, S., & Stanovnik, B. (1997). Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the Synthesis of heterocyclic systems. Helvetica Chimica Acta.
Properties
IUPAC Name |
1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-17(2)18-10-12-20(13-11-18)29-25(31)28(21-7-3-4-8-22(21)34(29,32)33)16-19-15-24(30)27-14-6-5-9-23(27)26-19/h3-15,17H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWDDKEYIIHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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